molecular formula C12H19NO2 B12778616 (+)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane CAS No. 43061-14-9

(+)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane

Cat. No.: B12778616
CAS No.: 43061-14-9
M. Wt: 209.28 g/mol
InChI Key: NTJQREUGJKIARY-VIFPVBQESA-N
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Description

(+)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane is a chemical compound known for its psychoactive properties. It belongs to the class of phenethylamines and is structurally related to other well-known compounds such as mescaline and 2,5-dimethoxy-4-iodoamphetamine. This compound has been studied for its potential effects on the central nervous system and its ability to induce altered states of consciousness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,5-dimethoxy-4-methylbenzaldehyde.

    Formation of Nitroalkene: The benzaldehyde is then reacted with nitroethane in the presence of a base to form the corresponding nitroalkene.

    Reduction: The nitroalkene is reduced using a reducing agent such as lithium aluminum hydride to yield the amine.

    Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques.

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its limited commercial applications and regulatory restrictions. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

(+)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines or alcohols.

Scientific Research Applications

    Chemistry: It serves as a model compound for studying the structure-activity relationships of phenethylamines.

    Biology: Research has focused on its effects on neurotransmitter systems and receptor binding.

    Medicine: The compound has been investigated for its potential therapeutic effects in treating certain psychiatric disorders.

    Industry: Limited industrial applications due to regulatory restrictions, but it can be used in research and development of new psychoactive substances.

Mechanism of Action

The mechanism of action of (+)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor, leading to altered neurotransmitter release and changes in perception, mood, and cognition. The compound’s effects are mediated through the activation of intracellular signaling pathways and modulation of synaptic transmission.

Comparison with Similar Compounds

(+)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane is similar to other phenethylamines such as:

    Mescaline: A naturally occurring psychedelic compound found in certain cacti.

    2,5-Dimethoxy-4-iodoamphetamine: A synthetic psychedelic compound with similar structural features.

    2,5-Dimethoxy-4-bromoamphetamine: Another synthetic compound with psychoactive properties.

Uniqueness

What sets this compound apart is its specific substitution pattern on the aromatic ring, which influences its receptor binding affinity and psychoactive effects. Its unique structure allows for distinct interactions with serotonin receptors, leading to its characteristic effects on the central nervous system.

Properties

CAS No.

43061-14-9

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

(2S)-1-(2,5-dimethoxy-4-methylphenyl)propan-2-amine

InChI

InChI=1S/C12H19NO2/c1-8-5-12(15-4)10(6-9(2)13)7-11(8)14-3/h5,7,9H,6,13H2,1-4H3/t9-/m0/s1

InChI Key

NTJQREUGJKIARY-VIFPVBQESA-N

Isomeric SMILES

CC1=CC(=C(C=C1OC)C[C@H](C)N)OC

Canonical SMILES

CC1=CC(=C(C=C1OC)CC(C)N)OC

Origin of Product

United States

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